molecular formula C13H10O3S B13906337 Methyl 4-(5-formyl-3-thienyl)benzoate

Methyl 4-(5-formyl-3-thienyl)benzoate

Cat. No.: B13906337
M. Wt: 246.28 g/mol
InChI Key: GCAUXBXCNWKPDI-UHFFFAOYSA-N
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Description

Methyl 4-(5-formyl-3-thienyl)benzoate is an organic compound with the molecular formula C13H10O3S It is a derivative of benzoic acid and thiophene, featuring a formyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(5-formyl-3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reaction of 5,5-dimethyl-2-(thien-3-yl)-1,3,2-dioxaborinane with methyl 4-[(dimethylamino)sulfonyl]oxybenzenecarboxylate . The reaction conditions typically include the use of a base and a solvent such as chlorobenzene.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-formyl-3-thienyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Methyl 4-(5-carboxy-3-thienyl)benzoate.

    Reduction: Methyl 4-(5-hydroxymethyl-3-thienyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(5-formyl-3-thienyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-(5-formyl-3-thienyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-thienyl)benzoate: Similar structure but lacks the formyl group.

    Methyl 4-formylbenzoate: Similar structure but lacks the thiophene ring.

    Methyl 4-(thiophen-3-yl)benzoate: Another thiophene derivative with a different substitution pattern.

Uniqueness

Methyl 4-(5-formyl-3-thienyl)benzoate is unique due to the presence of both the formyl group and the thiophene ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

methyl 4-(5-formylthiophen-3-yl)benzoate

InChI

InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)11-6-12(7-14)17-8-11/h2-8H,1H3

InChI Key

GCAUXBXCNWKPDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O

Origin of Product

United States

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